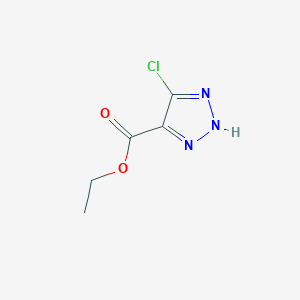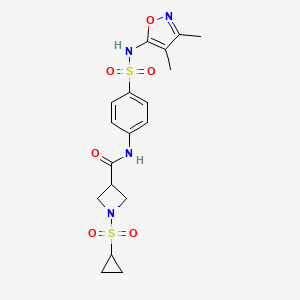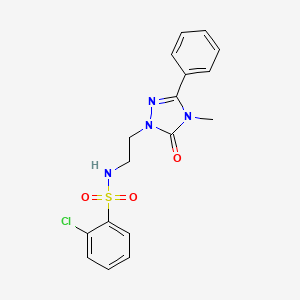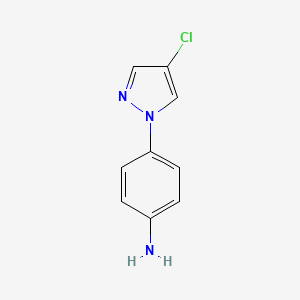
ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is a chemical compound . It is a type of triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Triazoles are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of triazole-based compounds often involves a 1,3-dipolar cycloaddition catalyzed by either Ru (II) or Cu (I) . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be represented by the molecular formula C5H6ClN3O2 . The exact mass is 175.57 .Chemical Reactions Analysis
Triazole-containing compounds have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are used in the development of new drugs due to their ability to form stable compounds with various biological targets.
Antifungal Activity
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that they could be used in the development of new antifungal agents.
Antibiotic Medication
Several well-known pharmacophores that possess the 1,2,3-triazole motif are existing in the market as an antibiotic medication . For example, the wide spectrum cephalosporin antibiotic cefatrizine and β-lactam antibiotic tazobactam .
Anticancer Medication
The 1,2,3-triazole motif is also present in anticancer medications . An example is the anticancer medication carboxyamidotriazole .
Anticonvulsant Drug
The 1,2,3-triazole motif is found in the anticonvulsant drug Rufinamide . This drug is used for the treatment of seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy .
Organic Synthesis and Polymer Chemistry
1,2,3-triazoles are used in organic synthesis and polymer chemistry . They can act as ligands for various metal catalysts, enabling a wide range of transformations in organic synthesis .
Safety And Hazards
While specific safety and hazard information for ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and preventing ingestion and inhalation .
Zukünftige Richtungen
Triazoles have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their potential uses . The possible mechanism of action observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQNOLKJJDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)


![1-[(4-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2512852.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2512853.png)

![(1R,3S,6R,10R,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one](/img/no-structure.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2512857.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)